((Cyclohex-2-enyloxy)methyl)benzene

Description

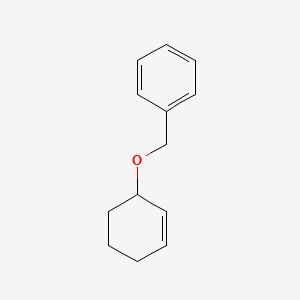

((Cyclohex-2-enyloxy)methyl)benzene is an aromatic compound comprising a benzene ring substituted with a methyl group linked to a cyclohex-2-enyl moiety via an ether oxygen. The cyclohexene ring introduces unsaturation (a double bond at the 2-position), while the ether linkage imparts distinct electronic and steric properties.

Properties

CAS No. |

32700-48-4 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

cyclohex-2-en-1-yloxymethylbenzene |

InChI |

InChI=1S/C13H16O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-5,7-9,13H,2,6,10-11H2 |

InChI Key |

UBYHKDVMKZGYES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(1-Cyclohexen-1-yl)-2-methylbenzene (Cyclohexen-1-yltoluene)

- Key Differences: Electronic Effects: The absence of an ether oxygen in cyclohexen-1-yltoluene eliminates resonance donation to the benzene ring, reducing electron density compared to ((Cyclohex-2-enyloxy)methyl)benzene. Reactivity: Direct bonding of cyclohexene may favor electrophilic substitution at the toluene methyl group, whereas the ether oxygen in the target compound could stabilize adjacent charges or radicals. Synthesis: Cyclohexen-1-yltoluene is synthesized via Friedel-Crafts alkylation, while this compound likely requires Williamson ether synthesis (e.g., benzyl halide + cyclohex-2-enol).

Benzyl Methyl Ether

- Structure : Benzene ring with a methoxy-methyl group (CH₃OCH₂-C₆H₅).

- Key Differences :

- Steric and Electronic Profile : The smaller methoxy group in benzyl methyl ether reduces steric hindrance compared to the bulky cyclohexene moiety in the target compound.

- Stability : The ether linkage in benzyl methyl ether is less prone to oxidation than the cyclohexene double bond in this compound, which may undergo epoxidation or ring-opening reactions.

2-Ethoxy-1-methoxy-3-[E-2-nitroethenyl]benzene

- Structure : Benzene with ethoxy, methoxy, and nitroethenyl substituents .

- Key Differences :

- Substituent Effects : The nitroethenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating cyclohexenyloxy group in the target compound.

- Applications : Nitroethenyl derivatives are often used in pharmaceuticals or explosives, whereas this compound’s applications may focus on polymer precursors or synthetic intermediates.

Electronic and Surface Interaction Comparisons

Evidence from electron-stimulated desorption (ESD) studies on benzene films deposited on platinum surfaces provides indirect insights :

Adsorption and Desorption Behavior

- Benzene on Pt: Adsorption involves π-interactions with the metal surface, with desorption yields dependent on film thickness and electron energy (e.g., 2 monolayers show optimal ion yields at 950 eV) .

- The cyclohexene ring could introduce steric hindrance, reducing packing efficiency on the surface compared to planar benzene.

Fragmentation Pathways

- Benzene Fragmentation : Dominated by dipole dissociation (DD) and dissociative electron attachment (DEA), producing C₆Hₙ⁺/⁻ ions .

- Expected Differences :

- The target compound’s ether linkage may lead to cleavage of the C-O bond under electron impact, generating benzyl and cyclohexenyl fragments.

- The cyclohexene double bond could undergo addition reactions or ring-opening, complicating fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.